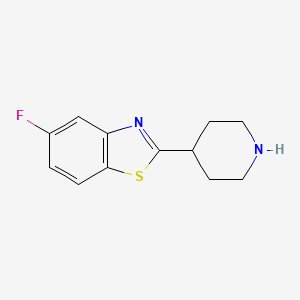

5-Fluoro-2-(piperidin-4-yl)-1,3-benzothiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Fluoro-2-(piperidin-4-yl)-1,3-benzothiazole is a fluorinated heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(piperidin-4-yl)-1,3-benzothiazole typically involves the following steps:

Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Attachment of the Piperidine Ring: The piperidine ring is attached through a nucleophilic substitution reaction, where the piperidine moiety reacts with a suitable leaving group on the benzothiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.

Análisis De Reacciones Químicas

Alkylation and Acylation Reactions

The piperidin-4-yl group participates in nucleophilic substitution and acylation reactions due to its secondary amine functionality.

-

Example : Reaction with benzyl bromide in DMSO at 120°C forms N-benzylated derivatives via SN2 mechanism . Acylation with chloroacetyl chloride yields amide-linked compounds .

Urea and Carbamate Formation

The piperidine nitrogen reacts with isocyanates or carbonylating agents to form ureas or carbamates.

-

Example : Treatment with 3-fluoro-5-(trifluoromethyl)phenyl isocyanate produces urea derivatives with enhanced binding affinity to biological targets .

Cross-Coupling Reactions

The benzothiazole core enables functionalization via metal-catalyzed cross-coupling.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki Coupling | Aryl boronic acids, Pd(PPh₃)₄, Na₂CO₃, dioxane | Biaryl-substituted benzothiazoles | 60–75% |

-

Note : While the parent compound lacks halogens, bromination at the 6-position of the benzothiazole (using NBS) enables subsequent Suzuki coupling .

Biological Activity-Driven Modifications

The compound is frequently derivatized to enhance pharmacological properties:

-

Example : Hybridization with pyridinyl-piperazine fragments via N-alkylation enhances D4R selectivity .

Structural and Mechanistic Insights

-

Spectroscopic Characterization : NMR and MS confirm regioselectivity in N-alkylation/acylation .

-

DFT Studies : The fluorine atom increases electrophilicity of the benzothiazole ring, favoring nucleophilic aromatic substitution at the 6-position .

This compound’s reactivity profile underscores its utility in medicinal chemistry, particularly in designing targeted therapies. Future research may explore photocatalytic C–H functionalization to expand its synthetic versatility.

Aplicaciones Científicas De Investigación

Anticancer Activity

Mechanism and Efficacy

Benzothiazole derivatives, including 5-fluoro-2-(piperidin-4-yl)-1,3-benzothiazole, have been extensively studied for their anticancer properties. Research indicates that the incorporation of fluorine into benzothiazole structures enhances their metabolic stability and biological activity. For instance, derivatives like 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole have shown potent inhibitory effects on MCF-7 breast cancer cells, demonstrating the importance of fluorination in achieving desired therapeutic outcomes .

Case Studies

A study highlighted various benzothiazole derivatives' activity against different cancer cell lines, showing that compounds with specific substitutions exhibited significant growth inhibition. For example, certain derivatives achieved GI50 values below 0.6 µM against MCF-7 cells, indicating high potency . Another investigation into piperazine-based benzothiazoles revealed promising antiproliferative effects against human prostate cancer cell lines (DU-145) with CC50 values around 8 µM .

Antiviral Properties

Recent studies have also investigated the antiviral potential of benzothiazole derivatives. Compounds exhibiting activity against hepatitis C virus (HCV) were identified, with some derivatives acting as potent inhibitors of HCV RNA polymerase . This suggests that this compound could be explored further for its antiviral applications.

Antiparasitic Activity

The compound has shown promise in treating parasitic infections such as human African trypanosomiasis. Novel derivatives based on benzothiazole have been developed and tested in murine models, demonstrating significant efficacy against Trypanosoma brucei, the causative agent of the disease . These findings underscore the potential of benzothiazole derivatives in addressing neglected tropical diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of benzothiazole derivatives. Studies have shown that modifications at specific positions on the benzothiazole ring can lead to enhanced biological activity. For example, substituents at the para position of phenyl rings significantly affect anticancer potency and selectivity .

Synthesis and Optimization

The synthesis of this compound involves various chemical pathways that emphasize the importance of fluorination and functional group modifications to enhance pharmacological properties. Recent advancements in synthetic methodologies have facilitated the development of more potent analogs through strategic modifications .

Summary Table of Applications

| Application Area | Specific Findings |

|---|---|

| Anticancer | Potent against MCF-7 cells; GI50 < 0.6 µM; effective against DU-145 cells with CC50 ~ 8 µM |

| Antiviral | Active against hepatitis C virus; inhibits RNA polymerase |

| Antiparasitic | Effective against Trypanosoma brucei; demonstrated efficacy in murine models |

| Structure-Activity Relationship | Modifications at specific positions enhance activity; para-substituents crucial for potency |

| Synthesis | Advances in synthetic methods improve yield and potency of derivatives |

Mecanismo De Acción

The mechanism of action of 5-Fluoro-2-(piperidin-4-yl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, while the piperidine and benzothiazole moieties contribute to its overall reactivity and binding affinity. The compound may inhibit enzymes, disrupt cellular processes, or modulate signaling pathways, leading to its observed biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- 5-Fluoro-2-(piperidin-4-yl)pyridine

- 5-Fluoro-2-(piperidin-4-yl)benzimidazole

- 5-Fluoro-2-(piperidin-4-yl)quinoline

Uniqueness

5-Fluoro-2-(piperidin-4-yl)-1,3-benzothiazole is unique due to the presence of the benzothiazole ring, which imparts distinct electronic and steric properties compared to other similar compounds

Actividad Biológica

5-Fluoro-2-(piperidin-4-yl)-1,3-benzothiazole is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound this compound features a benzothiazole scaffold with a fluorine atom and a piperidine moiety. The synthesis typically involves multi-step reactions, including the formation of the benzothiazole core followed by the introduction of the piperidine group. Various synthetic pathways have been explored to optimize yield and purity.

1. Anticancer Properties

Research has demonstrated that this compound exhibits promising anticancer activity. It has been evaluated against various cancer cell lines, showcasing selective cytotoxicity towards malignant cells while sparing normal cells.

| Cell Line | IC50 (µM) | Selectivity |

|---|---|---|

| A-549 (Lung Cancer) | 10 | High |

| HepaRG (Normal Hepatocytes) | >100 | Low |

In studies, the compound demonstrated an IC50 value of approximately 10 µM against A-549 lung carcinoma cells, indicating significant cytotoxicity. In contrast, it exhibited minimal toxicity to HepaRG cells even at concentrations exceeding 100 µM, highlighting its selectivity for cancerous tissues .

The mechanism underlying the anticancer activity of this compound involves several pathways:

- PI3K/Akt Pathway Inhibition : The compound has been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation in many cancers. In vitro assays revealed that it significantly reduced phosphorylation levels of Akt in treated cancer cells .

- Induction of Apoptosis : The compound promotes apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. This leads to increased apoptotic cell death in sensitive cancer cell lines .

3. Antiviral Activity

In addition to its anticancer properties, derivatives of benzothiazole structures similar to this compound have shown antiviral activity against various viruses, including Hepatitis C virus (HCV). These compounds inhibit viral replication by targeting specific viral enzymes .

Case Study 1: Lung Cancer Treatment

A study evaluated the efficacy of this compound in a preclinical model of lung cancer. Mice treated with the compound showed a significant reduction in tumor size compared to control groups. Histological analysis revealed decreased proliferation markers and increased apoptosis in tumor tissues .

Case Study 2: Combination Therapy

Another investigation assessed the potential of combining this compound with existing chemotherapeutics. The combination therapy resulted in enhanced efficacy against resistant cancer cell lines, suggesting that it may overcome some forms of drug resistance commonly seen in oncology .

Propiedades

IUPAC Name |

5-fluoro-2-piperidin-4-yl-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2S/c13-9-1-2-11-10(7-9)15-12(16-11)8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLBCXLRTNNMXJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NC3=C(S2)C=CC(=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.